
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring, a thiophene group, and a quinoline moiety. These diverse functional groups make it a promising candidate for various chemical, biological, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide generally involves multiple steps:
Formation of the Quinoline Derivative
Reacting 3,4-dihydroquinoline with acyl chlorides to obtain the quinoline moiety.
Reaction conditions typically involve refluxing in the presence of a suitable solvent like dichloromethane.
Thioether Formation
The quinoline derivative is then reacted with 2-bromoacetylthiophene in the presence of a base like potassium carbonate.
Pyridazine Ring Formation
Condensation of the thioether with hydrazine hydrate to form the pyridazine ring.
This step usually requires heating under reflux conditions.
Industrial Production Methods
For large-scale production, more efficient synthetic pathways are often employed:
Use of automated continuous flow reactors to optimize reaction conditions and yield.
Implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation
Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.
Major products: sulfoxides and sulfones.
Reduction
Common reagents: lithium aluminium hydride, sodium borohydride.
Major products: reduced derivatives of the quinoline and pyridazine rings.
Substitution
Electrophilic substitution on the thiophene ring.
Nucleophilic substitution on the quinoline ring.
科学研究应用
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has a wide range of applications:
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Employed in catalysis and as a ligand in coordination chemistry.
Biology
Investigated for its potential as an antimicrobial and antiviral agent.
Studied for its effects on various biochemical pathways.
Medicine
Potential therapeutic agent for treating certain diseases.
Explored in drug development for its binding affinity to biological targets.
Industry
Utilized in the production of specialty chemicals.
Used in the development of new materials with specific properties.
作用机制
The mechanism by which N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The pathways include:
Inhibition of enzyme activity by interacting with the active sites.
Modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: .
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2-yl)thiophene-2-carboxamide: .
N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzene-1-carboxamide: .
Uniqueness
Hope this sheds some light on the intriguing world of this compound!
属性
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-19(24-11-3-6-14-5-1-2-7-15(14)24)13-28-18-10-9-17(22-23-18)21-20(26)16-8-4-12-27-16/h1-2,4-5,7-10,12H,3,6,11,13H2,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVJLWNMGHFMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(2E)-3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)
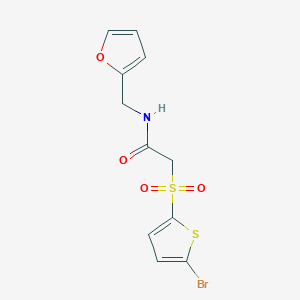
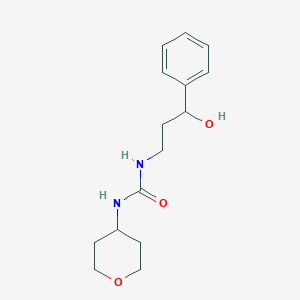
![2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2361167.png)

![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
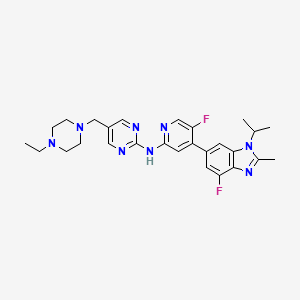

![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)
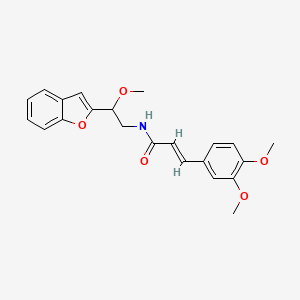
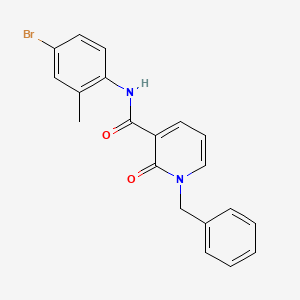
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
